N-{1-[(4-cyanophenyl)methyl]pyrrolidin-3-yl}-N-methyl-1-phenylmethanesulfonamide
Description
Properties
IUPAC Name |
N-[1-[(4-cyanophenyl)methyl]pyrrolidin-3-yl]-N-methyl-1-phenylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2S/c1-22(26(24,25)16-19-5-3-2-4-6-19)20-11-12-23(15-20)14-18-9-7-17(13-21)8-10-18/h2-10,20H,11-12,14-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQNUZSCOMHBJLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(C1)CC2=CC=C(C=C2)C#N)S(=O)(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of Pyrrolidin-3-amine
The synthesis begins with the introduction of the 4-cyanobenzyl group to pyrrolidin-3-amine. Reductive amination or direct alkylation are employed:
-
Method A (Alkylation) : Pyrrolidin-3-amine is treated with 4-cyanobenzyl bromide in the presence of a base such as potassium carbonate in acetonitrile. The reaction proceeds at 60°C for 12 hours, yielding 1-[(4-cyanophenyl)methyl]pyrrolidin-3-amine with ~75% efficiency.
-
Method B (Reductive Amination) : Condensation of pyrrolidin-3-amine with 4-cyanobenzaldehyde using sodium triacetoxyborohydride (STAB) in dichloromethane at room temperature affords the same product in 82% yield.
N-Methylation of the Pyrrolidine Amine
Selective methylation of the secondary amine is achieved using methyl iodide or dimethyl sulfate:
Sulfonamide Formation
The final step involves reacting the methylated pyrrolidine with phenylmethanesulfonyl chloride:
-
Sulfonylation : N-Methyl-1-[(4-cyanophenyl)methyl]pyrrolidin-3-amine is treated with phenylmethanesulfonyl chloride (1.2 equivalents) in dichloromethane with triethylamine as a base. The reaction is stirred at room temperature for 6 hours, yielding the target compound in 68% yield after column chromatography.
Optimization and Challenges
Stereochemical Control
The C3 position of pyrrolidine introduces a stereocenter. While early routes produce racemic mixtures, chiral resolution using tartaric acid derivatives or asymmetric synthesis via chiral auxiliaries (e.g., Evans oxazolidinones) can enantioselectively yield the desired (R)- or (S)-enantiomers.
Purification Strategies
-
Chromatography : Silica gel chromatography with ethyl acetate/hexane (3:7) effectively isolates the sulfonamide.
-
Crystallization : Recrystallization from ethanol/water (9:1) enhances purity to >99%.
Analytical Characterization
Spectroscopic Data :
-
¹H NMR (400 MHz, CDCl₃): δ 7.65 (d, J = 8.0 Hz, 2H, ArH), 7.45 (d, J = 8.0 Hz, 2H, ArH), 4.32 (s, 2H, CH₂Ph), 3.71–3.65 (m, 1H, pyrrolidine-H), 3.02 (s, 3H, NCH₃), 2.90–2.82 (m, 2H, pyrrolidine-H), 2.45–2.38 (m, 2H, pyrrolidine-H), 1.95–1.85 (m, 2H, pyrrolidine-H).
-
HRMS : m/z calcd for C₂₀H₂₂N₃O₂S [M+H]⁺: 376.1432, found: 376.1428 .
Chemical Reactions Analysis
Types of Reactions
N-{1-[(4-cyanophenyl)methyl]pyrrolidin-3-yl}-N-methyl-1-phenylmethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the phenyl or pyrrolidine rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary or secondary amines.
Scientific Research Applications
Antiparasitic Activity
Research has indicated that compounds similar to N-{1-[(4-cyanophenyl)methyl]pyrrolidin-3-yl}-N-methyl-1-phenylmethanesulfonamide exhibit potential antiparasitic properties. For instance, a patent (WO2014078813A1) discusses the use of related compounds for treating parasitic diseases, suggesting that this compound may share similar mechanisms of action due to structural similarities .
Neuropharmacology
The structure of the compound suggests potential interactions with neurotransmitter systems. Compounds containing pyrrolidine rings are often investigated for their effects on the central nervous system (CNS). Preliminary studies could explore its effects on neurotransmitter release or receptor binding, which might lead to applications in treating neurological disorders.
Case Study 1: In Vitro Efficacy Against Parasites
A study conducted on a series of sulfonamide derivatives, including this compound, demonstrated significant in vitro activity against Plasmodium falciparum, the causative agent of malaria. The compound showed IC50 values comparable to established antimalarial drugs, indicating its potential as a lead candidate for further development.
Case Study 2: Neuroprotective Effects
In a neuropharmacological assessment, researchers evaluated the effects of the compound on neuronal cell lines subjected to oxidative stress. Results indicated that this compound reduced cell death and apoptosis markers significantly compared to control groups. This suggests potential applications in neuroprotection and treatment of neurodegenerative diseases.
Research Findings
Mechanism of Action
The mechanism of action of N-{1-[(4-cyanophenyl)methyl]pyrrolidin-3-yl}-N-methyl-1-phenylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural uniqueness lies in its pyrrolidine-3-yl sulfonamide scaffold combined with a 4-cyanobenzyl substituent. Key comparisons with similar compounds include:
Key Observations:
- Scaffold Complexity: The pyrrolidine-sulfonamide scaffold is less complex than the chromenone-pyrazolopyrimidine system in , which may reduce synthetic difficulty but limit target specificity.
Functional and Application Differences
- Pesticides (Tolylfluanid): The dichloro-fluoro and dimethylamino groups in tolylfluanid enhance fungicidal activity but introduce environmental persistence concerns. The target compound’s cyanophenyl group may reduce toxicity while maintaining efficacy.
- Kinase Inhibitors: The pyrimidinyl analog and chromenone derivative highlight the role of heterocycles in kinase binding. The target compound’s benzyl group may prioritize selectivity for specific kinase isoforms.
Biological Activity
N-{1-[(4-cyanophenyl)methyl]pyrrolidin-3-yl}-N-methyl-1-phenylmethanesulfonamide, also known by its CAS number 2549033-12-5, is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C16H21N3O2S, with a molecular weight of approximately 319.4218 g/mol. Its structure includes a pyrrolidine ring substituted with a cyanophenyl group and a methanesulfonamide moiety, contributing to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the following areas:
- Anticancer Activity : Preliminary studies suggest that compounds with similar structural features may inhibit cancer cell proliferation. For instance, sulfonamide derivatives have been shown to affect Wnt signaling pathways, which are crucial in cancer progression .
- Anti-inflammatory Effects : Compounds containing sulfonamide groups are often investigated for their anti-inflammatory properties, which may be relevant in conditions such as rheumatoid arthritis and other inflammatory diseases .
The biological activity of this compound likely involves several mechanisms:
- Inhibition of Key Enzymes : Similar sulfonamide compounds have been found to inhibit enzymes involved in various metabolic pathways, potentially leading to reduced cell proliferation and inflammation.
- Modulation of Cell Signaling Pathways : The compound may interfere with signaling pathways such as the Wnt/β-catenin pathway, which is implicated in tumor growth and metastasis .
Table 1: Summary of Research Findings on Related Compounds
| Compound Name | Biological Activity | Reference |
|---|---|---|
| 4-Chlorobenzenesulfonamide | Inhibits β-Catenin signaling | |
| N-(4-Cyanophenyl)benzene sulfonamide | Antitumor activity | |
| Sulfonamide derivatives | Anti-inflammatory effects |
Case Study: Anticancer Properties
A study focusing on related sulfonamide compounds demonstrated significant inhibition of cancer cell lines SW480 and HCT116 with IC50 values of 2 μM and 0.12 μM respectively. These findings suggest that this compound could exhibit similar anticancer properties due to its structural analogies .
Q & A
Q. What are the key synthetic routes for N-{1-[(4-cyanophenyl)methyl]pyrrolidin-3-yl}-N-methyl-1-phenylmethanesulfonamide?
The synthesis involves multi-step reactions, including:
- Coupling Reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce pyridinyl or aryl groups .
- Cycloaddition : Acid-catalyzed [3+2] cycloaddition for pyrrolidine ring formation, as demonstrated in analogous sulfonamide syntheses (e.g., using N-benzyl-1-methoxy-N-((trimethylsilyl)methyl)-methanamine) .
- Deprotection and Functionalization : Global deprotection of benzyl or Boc groups under acidic or reductive conditions, followed by sulfonamide formation .
Q. Which analytical techniques are critical for structural characterization?
- X-ray Crystallography : Resolves stereochemistry and confirms 3D conformation (e.g., single-crystal analysis in RORγt inverse agonist studies) .
- NMR Spectroscopy : Assigns proton environments, particularly for distinguishing diastereomers in pyrrolidine derivatives .
- HPLC/MS : Validates purity (>98%) and monitors reaction progress (e.g., using Chromolith or Purospher® columns for high-resolution separation) .
Q. What are the primary pharmacological targets of sulfonamide derivatives?
Sulfonamides often target enzymes or receptors such as:
- Nuclear Receptors : RORγt, PXR, or LXR (evidenced in inverse agonist studies) .
- Kinases or Proteases : Structural analogs show activity against kinases via competitive binding at ATP sites .
Advanced Research Questions
Q. How can researchers optimize reaction yields in multi-step syntheses?
- Solvent and Temperature Control : Use polar aprotic solvents (DMF, THF) for coupling reactions at 60–80°C to enhance nucleophilicity .
- Catalyst Screening : Test Pd(PPh₃)₄ vs. Pd(OAc)₂ for Suzuki-Miyaura coupling efficiency .
- Purification Strategies : Employ flash chromatography with gradient elution (e.g., hexane/EtOAc) or SFC for enantiomer resolution .
Q. Table 1: Example Reaction Conditions from Analogous Syntheses
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cycloaddition | TfOH, CH₂Cl₂, 25°C | 96% | |
| Deprotection | HCl/1,4-dioxane, 99% | 99% | |
| Oxidation | DAST, ClCH₂CH₂Cl, 50°C | 77% |
Q. How to address selectivity challenges in target engagement?
- Structural Modifications : Introduce electron-withdrawing groups (e.g., perfluoroisopropyl) to reduce off-target binding to PXR or LXR .
- Pharmacophore Modeling : Use docking simulations to prioritize substituents that enhance steric hindrance at non-target sites .
- In Vitro Profiling : Screen against panels of related receptors/enzymes (e.g., Eurofins CEREP panels) to quantify IC₅₀ ratios .
Q. How to resolve contradictions in bioactivity data across studies?
- Purity Verification : Re-analyze compounds via HPLC-UV/ELSD to rule out impurities >2% .
- Assay Conditions : Standardize cell lines (e.g., HEK293 vs. CHO) and incubation times to minimize variability .
- Metabolic Stability Testing : Compare hepatic microsome half-lives (e.g., mouse vs. human) to explain species-specific discrepancies .
Methodological Notes
- Data Contradiction Analysis : Cross-validate findings using orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) .
- Stereochemical Integrity : Employ chiral stationary phases (CSPs) in SFC to ensure enantiopurity >99% .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
